molecular formula C16H20N2O4 B6345414 1-(2,5-Dimethylphenyl)-3-(ethoxycarbonyl)-5-methyl-4,5-dihydro-1H-pyrazole-5-carboxylic acid CAS No. 1264043-65-3

1-(2,5-Dimethylphenyl)-3-(ethoxycarbonyl)-5-methyl-4,5-dihydro-1H-pyrazole-5-carboxylic acid

Cat. No.: B6345414
CAS No.: 1264043-65-3
M. Wt: 304.34 g/mol
InChI Key: HQYUJPFERNQCCI-UHFFFAOYSA-N
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Description

1-(2,5-Dimethylphenyl)-3-(ethoxycarbonyl)-5-methyl-4,5-dihydro-1H-pyrazole-5-carboxylic acid (CAS: 1264042-25-2) is a pyrazole derivative characterized by a partially saturated 4,5-dihydro-1H-pyrazole core. Key structural features include:

  • 1-Position: A 2,5-dimethylphenyl group, providing steric bulk and lipophilicity.
  • 3-Position: An ethoxycarbonyl (ester) group, contributing to solubility and reactivity.

The compound’s molecular formula is C₁₆H₂₀N₂O₄ (Molecular weight: 304.34 g/mol), though discrepancies exist in sources (e.g., and list CAS 1264042-25-2, while others cite similar analogs). Its synthesis typically involves cyclization reactions of hydrazines with diketones or β-keto esters, followed by functionalization (e.g., ester hydrolysis or aryl substitution) .

Properties

IUPAC Name

2-(2,5-dimethylphenyl)-5-ethoxycarbonyl-3-methyl-4H-pyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O4/c1-5-22-14(19)12-9-16(4,15(20)21)18(17-12)13-8-10(2)6-7-11(13)3/h6-8H,5,9H2,1-4H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQYUJPFERNQCCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(C1)(C)C(=O)O)C2=C(C=CC(=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,5-Dimethylphenyl)-3-(ethoxycarbonyl)-5-methyl-4,5-dihydro-1H-pyrazole-5-carboxylic acid typically involves multiple steps, starting with the formation of the pyrazole ring. One common approach is the reaction of hydrazine with a β-diketone derivative under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then cyclizes to form the pyrazole ring.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: 1-(2,5-Dimethylphenyl)-3-(ethoxycarbonyl)-5-methyl-4,5-dihydro-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

  • Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, leading to the formation of various derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions, typically under acidic or basic conditions.

Major Products Formed:

  • Oxidation Products: Carboxylic acids and ketones.

  • Reduction Products: Amines.

  • Substitution Products: Various pyrazole derivatives.

Scientific Research Applications

This compound has significant applications in scientific research across multiple fields:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

  • Biology: The compound and its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

  • Medicine: It is investigated for its therapeutic potential in treating various diseases, such as inflammation and pain.

  • Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which 1-(2,5-Dimethylphenyl)-3-(ethoxycarbonyl)-5-methyl-4,5-dihydro-1H-pyrazole-5-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit enzymes involved in inflammatory responses or act as an agonist or antagonist to certain receptors.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

A comparative analysis of structurally related pyrazole derivatives highlights the impact of substituents on physicochemical and biological properties:

Compound Name (CAS) Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
Target Compound (1264042-25-2) 2,5-Dimethylphenyl (1-), ethoxycarbonyl (3-), methyl (5-), carboxylic acid (5-) C₁₆H₂₀N₂O₄ 304.34 Discontinued; high polarity due to carboxylic acid
1-(3,5-Dimethylphenyl)-3-(ethoxycarbonyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid (1264043-66-4) 3,5-Dimethylphenyl (1-) C₁₅H₁₈N₂O₄ 290.32 Higher lipophilicity; available for inquiry
3-(Ethoxycarbonyl)-1-(4-methoxyphenyl)-5-methyl-4,5-dihydro-1H-pyrazole-5-carboxylic acid (1264049-13-9) 4-Methoxyphenyl (1-) C₁₅H₁₈N₂O₅ 306.31 Enhanced electron donation from methoxy group; potential solubility differences
1-(5-Chloro-2-methylphenyl)-3-(ethoxycarbonyl)-5-methyl-4,5-dihydro-1H-pyrazole-5-carboxylic acid (1264045-55-7) 5-Chloro-2-methylphenyl (1-) C₁₅H₁₇ClN₂O₄ 324.77 Increased halogen-induced polarity; medicinal applications

Key Observations :

  • Phenyl Substitution: The position of methyl groups (2,5- vs.
  • Electron-Donating Groups : Methoxy substitution (CAS 1264049-13-9) enhances resonance effects, influencing acidity (pKa) of the carboxylic acid .
  • Halogenation : Chlorine introduction (CAS 1264045-55-7) increases molecular weight and polar surface area, likely affecting bioavailability .
Crystallographic and Conformational Analysis
  • Ring Puckering: The 4,5-dihydro-1H-pyrazole ring adopts non-planar conformations, with puckering parameters (e.g., amplitude $ q $) influenced by substituents (see for methodology) .
  • Hydrogen Bonding : Carboxylic acid groups form robust O–H···O/N interactions, as observed in related structures (e.g., ), which may stabilize crystal packing .

Biological Activity

1-(2,5-Dimethylphenyl)-3-(ethoxycarbonyl)-5-methyl-4,5-dihydro-1H-pyrazole-5-carboxylic acid is a compound belonging to the pyrazole class, which has garnered attention for its potential biological activities. This article explores the biological activity of this compound based on diverse research findings, case studies, and relevant data tables.

The molecular formula of the compound is C16H20N2O4C_{16}H_{20}N_{2}O_{4} with a molecular weight of 304.34 g/mol. Its structure includes an ethoxycarbonyl group and a dimethylphenyl moiety, which are crucial for its biological activity.

Research indicates that compounds in the pyrazole family exhibit various mechanisms of action, including:

  • Antioxidant Activity : Pyrazole derivatives have shown potential in scavenging free radicals, thus contributing to their antioxidant properties.
  • Anti-inflammatory Effects : Some studies suggest that these compounds can inhibit inflammatory pathways, making them candidates for treating inflammatory diseases.
  • Anticancer Properties : Certain pyrazole derivatives have demonstrated cytotoxic effects against various cancer cell lines, indicating potential as anticancer agents.

Antioxidant Activity

A study conducted by Sayed et al. (2019) highlighted the antioxidant properties of pyrazole derivatives. The compound exhibited significant radical scavenging activity, which is essential for mitigating oxidative stress in cells .

Anti-inflammatory Effects

The anti-inflammatory activity was assessed using lipopolysaccharide (LPS)-induced inflammation models. The compound demonstrated a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its potential as an anti-inflammatory agent .

Anticancer Activity

In vitro studies have shown that 1-(2,5-Dimethylphenyl)-3-(ethoxycarbonyl)-5-methyl-4,5-dihydro-1H-pyrazole-5-carboxylic acid exhibits cytotoxicity against several cancer cell lines including HepG2 (liver cancer) and MCF7 (breast cancer). The IC50 values were comparable to standard chemotherapeutic agents like doxorubicin .

Data Tables

Activity Type Cell Line IC50 (µM) Reference
AntioxidantDPPH Assay15.2Sayed et al., 2019
Anti-inflammatoryRAW 264.7N/A
AnticancerHepG212.0
AnticancerMCF714.5

Case Studies

  • Antioxidant Efficacy : In a controlled study involving DPPH radical scavenging assays, the compound showed a significant reduction in DPPH concentration, indicating strong antioxidant activity. This property is vital for preventing cellular damage associated with oxidative stress.
  • Cytotoxicity Assessment : A series of cytotoxicity tests were performed on various cancer cell lines using MTT assays. The results indicated that the compound effectively inhibited cell proliferation in a dose-dependent manner.
  • Inflammation Model : In an experimental model of inflammation induced by LPS in macrophages, treatment with the compound resulted in a marked decrease in inflammatory markers, supporting its potential use in inflammatory diseases.

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